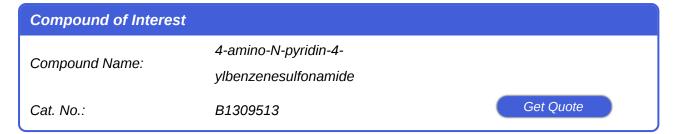


An In-depth Technical Guide to 4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **4-amino-N-pyridin-4-ylbenzenesulfonamide**, commonly known as sulfapyridine. It covers its synthesis, mechanism of action, therapeutic applications, and relevant experimental protocols, with a focus on quantitative data and detailed methodologies.

Chemical Synthesis

The synthesis of sulfapyridine is a well-established process in organic chemistry. A common and illustrative method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 2-aminopyridine, followed by the removal of the acetyl protecting group.

Synthesis of Precursor: 4-acetylaminobenzenesulfonyl chloride

A key precursor, 4-acetylaminobenzenesulfonyl chloride, is synthesized from acetanilide through chlorosulfonation.

Experimental Protocol:



- In a fume hood, carefully add acetanilide in portions to an excess of chlorosulfonic acid,
 maintaining the temperature around 40°C.
- Heat the mixture to 60°C and stir for approximately one hour.
- Add thionyl chloride dropwise to the reaction mixture over a period of about two hours.
 Continue stirring until the evolution of gas ceases.
- To isolate the product, pour the reaction mixture onto crushed ice.
- The precipitated 4-acetylaminobenzenesulfonyl chloride is then collected by filtration and washed with cold water.[1][2][3][4][5]

Synthesis of Precursor: 2-aminopyridine

2-Aminopyridine is a crucial reactant in the synthesis of sulfapyridine. It is commercially available but can also be synthesized via the Chichibabin reaction.[6]

Experimental Protocol (Chichibabin Reaction):

- React pyridine with sodium amide in a suitable solvent, such as N,N-dimethylaniline.
- The reaction is typically carried out at an elevated temperature.
- Upon completion, the reaction is guenched, and the 2-aminopyridine is isolated and purified.

Final Synthesis of Sulfapyridine

The final step involves the condensation of the two precursors followed by deprotection.

Experimental Protocol:

- React 4-acetylaminobenzenesulfonyl chloride with 2-aminopyridine in a suitable solvent, such as pyridine or another tertiary amine base. This reaction forms the sulfonamide bond.
- The resulting N-acetylsulfapyridine is then hydrolyzed to remove the acetyl group. This is typically achieved by heating with an aqueous acid or base.



- After hydrolysis, the sulfapyridine product is isolated by neutralization, leading to its precipitation.
- The final product is then collected by filtration, washed, and can be further purified by recrystallization.

Mechanism of Action

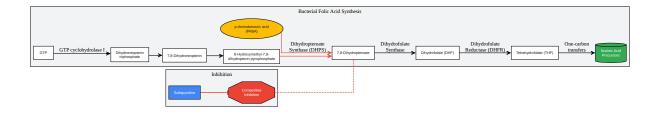
Sulfapyridine is a sulfonamide antibiotic that functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[7] This enzyme is critical for the synthesis of folic acid (vitamin B9) in bacteria. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking folic acid synthesis, sulfapyridine prevents bacterial growth and replication.

Bacterial Folic Acid Biosynthesis Pathway

The bacterial folic acid synthesis pathway is a key target for antimicrobial agents because, unlike bacteria, humans obtain folic acid from their diet and do not possess this pathway.

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by sulfapyridine.





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Caption: Bacterial Folic Acid Synthesis Pathway and Sulfapyridine's Mechanism of Action.

Quantitative Data

The biological activity of sulfapyridine has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

In Vitro Activity



Target/Organism	Parameter	Value	Reference
Pneumocystis carinii Dihydropteroate Synthase (recombinant)	IC50	0.18 μΜ	[8][9][10]
Yersinia enterocolitica	MIC	3.1-25 μg/mL	[8][9]
Salmonella spp.	MIC	25-100 μg/mL	[8][9]
Campylobacter jejuni/coli	MIC	200-800 μg/mL	[8]
Shigella spp. (resistant strains)	MIC	>1600 μg/mL	[8]
Escherichia coli (susceptible strains)	MIC	25 μg/mL	[8]
Staphylococcus aureus	МВС	0.8 μΜ	[9]

Pharmacokinetic Parameters



Parameter	Value	Condition/Subject	Reference
Elimination Half-life	~14 hours	Slow acetylators	[11]
Elimination Half-life	~6 hours	Fast acetylators	[11]
Apparent Oral Clearance	~40 mL/min	Slow acetylators	[11]
Apparent Oral Clearance	~150 mL/min	Fast acetylators	[11]
Saliva:Plasma Concentration Ratio	0.559 ± 0.027	Healthy male adults	[12]
Maximum Plasma Concentration	8-22 μg/mL	Patients with rheumatoid arthritis	[13]
Maximum Plasma Concentration	5-18 μg/mL	Patients with inflammatory bowel disease	[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of sulfapyridine.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay determines the inhibitory activity of compounds against the DHPS enzyme.

Protocol:

- Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, dithiothreitol, and the substrates p-aminobenzoic acid (PABA) and 6hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
- Enzyme and Inhibitor Incubation: Add the purified DHPS enzyme to the reaction mixture. For the test samples, add varying concentrations of sulfapyridine. Include a control with no inhibitor.



- Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., DHPPP). Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.
- Reaction Termination: Stop the reaction, for example, by adding a strong acid.
- Product Quantification: The product, dihydropteroate, can be quantified using various methods, such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay where dihydropteroate is converted to a fluorescent product.
- IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the sulfapyridine concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14]

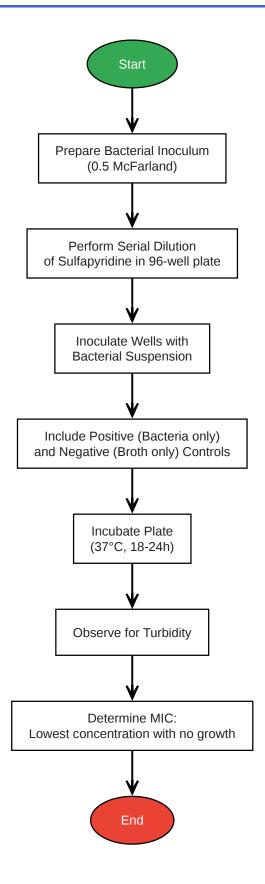
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

- Preparation of Inoculum: Culture the test bacterium in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).
- Serial Dilution of Sulfapyridine: Prepare a series of twofold dilutions of sulfapyridine in a 96well microtiter plate using a suitable broth medium.
- Inoculation: Inoculate each well with the standardized bacterial suspension. Include a
 positive control well (bacteria, no drug) and a negative control well (broth only).
- Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of sulfapyridine in which no visible bacterial growth (turbidity) is observed.





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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.



Therapeutic Applications

While largely superseded by newer antibiotics for systemic bacterial infections, sulfapyridine still has specific therapeutic applications.

- Historical Use: Historically, sulfapyridine was a cornerstone in the treatment of bacterial pneumonia and other infections in the pre-penicillin era.
- Linear IgA Bullous Dermatosis: Sulfapyridine is considered a second-line treatment for linear IgA bullous dermatosis, a rare autoimmune blistering skin disease, particularly in patients who are intolerant to dapsone.[15][16][17][18][19] Clinical reports have shown successful treatment and remission of the disease with sulfapyridine.[15][16][17][18][19]
- Metabolite of Sulfasalazine: Sulfapyridine is an active metabolite of sulfasalazine, a drug
 used to treat inflammatory bowel disease (ulcerative colitis and Crohn's disease) and
 rheumatoid arthritis. The anti-inflammatory effects of sulfasalazine are attributed to both
 sulfapyridine and 5-aminosalicylic acid, which are released by bacterial action in the colon.
 [11][20][21][22][23]

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